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Compound of Interest

Compound Name: d-Alanyl-l-histidine

Cat. No.: B12844499

Get Quote

Part 1: Executive Summary & Rationale
The Challenge: L-Carnosine (

-alanyl-L-histidine) is a potent endogenous neuroprotectant capable of scavenging reactive
carbonyl species (RCS) and buffering cytosolic pH.[1] However, its therapeutic utility in humans
is severely limited by serum carnosinase (CN1), an enzyme that rapidly hydrolyzes carnosine
into

-alanine and histidine, often within minutes of systemic administration.

The Solution: d-Alanyl-l-histidine (D-Ala-L-His) serves as a critical structural analog in

neuroprotective research. By substituting the

-alanine with D-alpha-alanine, the molecule achieves two distinct advantages:

Enzymatic Resistance: The D-stereochemistry at the N-terminus renders the peptide

resistant to general aminopeptidases, while the

-peptide bond structure evades specific hydrolysis by CN1 (which targets

-alanyl/GABA residues).
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Retained Bioactivity: The L-histidine moiety remains available for imidazole-based proton

buffering and acrolein/HNE scavenging.

This Application Note details the protocols for utilizing D-Ala-L-His to study neuroprotection

against ischemic injury and neurodegeneration, specifically focusing on its transport via PEPT2

(SLC15A2) at the blood-cerebrospinal fluid barrier (BCSFB).

Part 2: Technical Background & Mechanism
Structural Pharmacology
Unlike Carnosine, D-Ala-L-His is a synthetic dipeptide. Its stability profile allows researchers to

distinguish between the effects of the intact dipeptide and its constituent amino acids.

Feature L-Carnosine d-Alanyl-l-histidine Clinical Relevance

Structure -Ala-L-His D-Ala-L-His
D-isomer confers

protease resistance.

CN1 Susceptibility
High (Rapid

Hydrolysis)
Negligible

D-Ala-L-His survives

human serum.

RCS Scavenging High (Imidazole ring) High (Imidazole ring)
Both detoxify

Acrolein/HNE.

PEPT2 Affinity
Substrate (

)

Substrate (

)

Both cross Choroid

Plexus.

Mechanism of Action: The "Stable Sponge"
The neuroprotective mechanism relies on the molecule entering the brain via the Choroid

Plexus and acting as a "molecular sponge" for cytotoxic aldehydes generated during oxidative

stress (e.g., Ischemia/Reperfusion).
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Figure 1: Pathway demonstrating the metabolic stability of D-Ala-L-His against Carnosinase

(CN1) and its subsequent transport via PEPT2 to scavenge neurotoxic carbonyls.

Part 3: Experimental Protocols
Protocol A: Comparative Metabolic Stability Assay
(Human Serum)
Objective: To validate the resistance of D-Ala-L-His to serum carnosinase compared to L-

Carnosine.

Materials:

Pooled Human Serum (Sigma or similar).

L-Carnosine (Reference Standard).
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d-Alanyl-l-histidine (Target Analyte, >98% purity).

Trichloroacetic acid (TCA) 20%.

LC-MS/MS system (e.g., Agilent 6400 series).

Workflow:

Preparation: Spike human serum with 50

M of L-Carnosine or D-Ala-L-His.

Incubation: Incubate at 37°C.

Sampling: Aliquot 100

L at T=0, 15, 30, 60, 120, and 240 minutes.

Quenching: Immediately add 100

L ice-cold 20% TCA to precipitate proteins (halting enzyme activity). Centrifuge at 12,000 x g
for 10 min.

Analysis: Inject supernatant into LC-MS/MS. Monitor transitions for Carnosine (

227

110) and D-Ala-L-His (same mass, separate by retention time if mixed, or run separately).

Expected Results:

L-Carnosine: Rapid degradation (

min in human serum).

D-Ala-L-His: High stability (

remaining at 240 min).

Protocol B: Acrolein Scavenging Efficiency (In Chemico)
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Objective: To quantify the ability of D-Ala-L-His to neutralize acrolein, a major lipid peroxidation

product in neurodegeneration.

Rationale: The imidazole ring of histidine reacts with the

-unsaturated aldehyde of acrolein via Michael addition.

Materials:

Acrolein (10 mM stock in water). Caution: Toxic.

Phosphate Buffer (PBS), pH 7.4.

D-Ala-L-His (10 mM stock).[1]

RP-HPLC with UV detection (210 nm).

Step-by-Step:

Reaction Mix: Prepare a solution containing:

500

M Acrolein.

1 mM D-Ala-L-His (2:1 molar excess).

PBS pH 7.4 to final volume.

Incubation: Incubate at 37°C in a sealed vial (to prevent acrolein evaporation) for 1, 4, and

24 hours.

Derivatization (Optional but recommended): If UV sensitivity is low for the adduct, use

dinitrophenylhydrazine (DNPH) to derivatize remaining free acrolein.

Direct HPLC Method:

Column: C18 Reverse Phase.
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Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B). Gradient 0-30% B over 20 min.

Detection: Monitor decrease in free peptide peak and appearance of the mono-acrolein-D-

Ala-L-His adduct (Mass shift: +56 Da).

Calculation:

Protocol C: In Vitro Ischemia Model (OGD) in PEPT2-
Expressing Astrocytes
Objective: To demonstrate neuroprotection in a cellular model requiring transporter uptake.

Cell Model: Primary Rat Astrocytes or PEPT2-transfected SH-SY5Y cells. (Note: Neurons have

lower PEPT2 expression; astrocytes are the primary scavengers).

Reagents:

Glucose-free DMEM (OGD Medium).

Standard DMEM + Glucose (Reperfusion Medium).

Anaerobic Chamber (

).

Cell Viability Assay (MTT or LDH release).

Workflow:

Pre-treatment: Seed cells in 96-well plates. Treat with D-Ala-L-His (0.1, 1, 10 mM) for 24

hours prior to injury to allow PEPT2-mediated intracellular accumulation.

Control: Use L-Carnosine (positive control) and D-Ala-D-His (negative control, if available,

to test stereospecificity of the imidazole interaction).

OGD Phase (Ischemia):

Wash cells 2x with PBS.
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Replace medium with deoxygenated, Glucose-free DMEM.

Place in Anaerobic Chamber for 4–6 hours.

Reperfusion Phase:

Remove from chamber.

Replace medium with normal Glucose-containing DMEM.

Incubate for 24 hours (Reoxygenation injury phase).

Readout:

Measure LDH release in the supernatant (indicator of membrane damage/necrosis).

Measure intracellular protein carbonylation (using OxyBlot kit) to confirm scavenging

mechanism.

Self-Validating Check: If D-Ala-L-His protects but D-Ala-D-His (which has altered imidazole

geometry relative to the peptide backbone) shows significantly lower efficacy, the mechanism is

stereospecific. If Gly-Sar (a competitive PEPT2 substrate) blocks the protective effect, the

mechanism is transport-dependent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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